3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one
Description
3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound featuring a fused imidazo-triazinone core with a 2-methylpropyl (isopropyl) substituent at position 3. Its synthesis typically involves reactions of hydrazinyl-imidazolones with hydrazonoyl halides or active methylene compounds, as seen in analogous derivatives . Structural studies highlight its planar fused-ring system and non-covalent interactions influencing crystal packing . Patents indicate its development as a non-toxic in vitro agent with slight in vivo toxicity, positioning it as a promising drug candidate .
Properties
CAS No. |
93507-89-2 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(2-methylpropyl)-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C9H14N4O/c1-6(2)5-7-8(14)13-4-3-10-9(13)12-11-7/h6H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
BHRLRJYAOOEMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C2NCCN2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with a suitable triazine derivative under controlled temperature and pressure conditions. The reaction is often carried out in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The 2-methylpropyl substituent at position 3 distinguishes this compound from analogs with aryl, halogenated, or heterocyclic substituents. Key structural differences include:
- Impact of Substituents : The isopropyl group enhances lipophilicity, favoring blood-brain barrier penetration, while bromine or chlorine atoms introduce polar interactions and alter thermal stability .
Thermal Stability and Degradation
Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal substituent-dependent stability:
- Key Insight : Chlorine substituents lower thermal stability by ~30°C compared to isopropyl or thiophene groups, likely due to labile C–Cl bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
